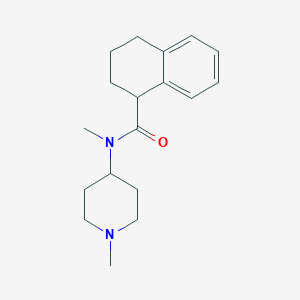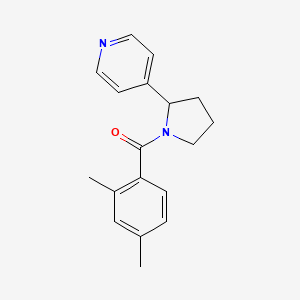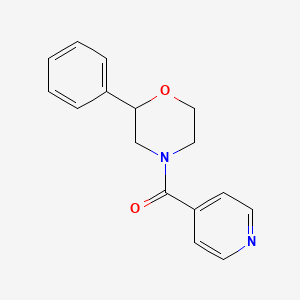![molecular formula C16H23NO B7494155 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one, commonly known as 4'-Methyl-α-Pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of MPHP is similar to other cathinones such as α-Pyrrolidinopentiophenone (α-PVP) and Methylone. The purpose of
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to the stimulation of the central nervous system and the production of euphoria and increased energy.
Biochemical and Physiological Effects:
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to dehydration. Long-term use of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one can cause damage to the cardiovascular system and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, it is important to note that 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a controlled substance and requires special permits and licenses to handle and use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one. One area of research is to study its potential therapeutic uses, such as in the treatment of depression and anxiety. Another area of research is to study its long-term effects on the cardiovascular system and other organs. Additionally, more research is needed to fully understand the mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one and its effects on the brain.
Synthesemethoden
The synthesis of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a complex process that involves several steps. The first step is the synthesis of 4-methylpropiophenone, which is then reacted with pyrrolidine to form 4-methyl-α-pyrrolidinopropiophenone. This intermediate product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced to 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to study its psychoactive effects. It has been shown to have stimulant properties and can induce euphoria, increased energy, and heightened alertness. 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has also been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
2-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-4-13(3)16(18)17-11-5-6-15(17)14-9-7-12(2)8-10-14/h7-10,13,15H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIRHWVZHPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
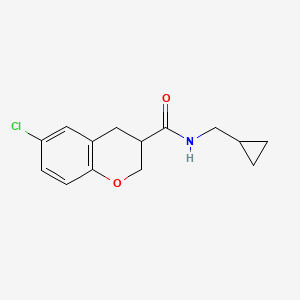
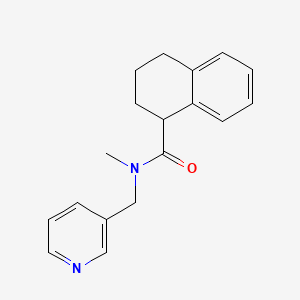
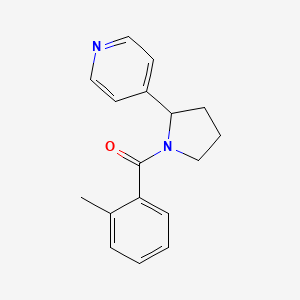
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
